Desisopropyliprodione

Catalog No.
S1929651
CAS No.
79076-80-5
M.F
C10H7Cl2N3O3
M. Wt
288.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desisopropyliprodione

CAS Number

79076-80-5

Product Name

Desisopropyliprodione

IUPAC Name

3-(3,5-dichlorophenyl)-2,4-dioxoimidazolidine-1-carboxamide

Molecular Formula

C10H7Cl2N3O3

Molecular Weight

288.08 g/mol

InChI

InChI=1S/C10H7Cl2N3O3/c11-5-1-6(12)3-7(2-5)15-8(16)4-14(9(13)17)10(15)18/h1-3H,4H2,(H2,13,17)

InChI Key

NSIPVRNFRCMFTE-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(=O)N1C(=O)N)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1C(=O)N(C(=O)N1C(=O)N)C2=CC(=CC(=C2)Cl)Cl

Mode of Action

  • Research suggests that Desisopropyliprodione inhibits germination of fungal spores and mycelial growth [].
  • The exact mode of action is not fully understood, but it is believed to interfere with cell wall synthesis in fungi [].

Research Applications

  • Desisopropyliprodione is used in scientific research to control a variety of fungal diseases in plants.
  • Some specific examples include:
    • Powdery mildew in cucurbits, grapes, ornamentals, and roses [, , ]
    • Scab disease in apples and pears []
    • Botrytis bunch rot in grapes []

Benefits of Use in Research

  • Desisopropyliprodione can be a valuable tool for researchers studying plant diseases.
  • It can help to control fungal growth in experiments, allowing researchers to study the effects of these diseases on plants.
  • Additionally, Desisopropyliprodione can be used to screen for new fungicides.

Important Note

  • It is important to note that Desisopropyliprodione is a restricted-use pesticide in some countries.
  • This means that it can only be used by trained applicators.

Desisopropyliprodione, also known by its chemical identifier RP32490, is a significant metabolite of the fungicide iprodione, which belongs to the class of dicarboximide compounds. Iprodione is primarily used to control various fungal diseases in crops, particularly those caused by Botrytis species, Sclerotinia, and other pathogens. Desisopropyliprodione is formed through the metabolic processes of iprodione and is characterized by the removal of an isopropyl group from the parent compound. Its chemical structure can be represented as C₁₁H₈Cl₂N₂O₃, reflecting its derivation from iprodione.

  • As research on DIP is limited, its mechanism of action remains unknown.
  • Iprodione, from which DIP is derived, disrupts fungal cell metabolism by inhibiting a specific enzyme involved in energy production [].
  • It's possible that DIP might share a similar mechanism, but confirmation requires further study.
  • No data on the safety or hazards associated with DIP is currently available.

Desisopropyliprodione undergoes various chemical transformations primarily through hydrolysis and N-dealkylation reactions. These reactions are critical in understanding its environmental fate and biological activity. In agricultural contexts, desisopropyliprodione has been identified as a minor metabolite when iprodione is applied to crops. The metabolic pathway reveals that desisopropyliprodione can further degrade into other compounds, including 3,5-dichlorophenylurea and several other derivatives resulting from microbial action in soil .

The synthesis of desisopropyliprodione typically occurs through the metabolic transformation of iprodione in biological systems, particularly in plants and animals exposed to this fungicide. This process involves enzymatic hydrolysis where the isopropyl group is cleaved off, leading to the formation of desisopropyliprodione . Laboratory synthesis methods may also replicate this transformation using chemical reagents that mimic biological conditions.

Desisopropyliprodione primarily serves as a marker for monitoring iprodione residues in environmental samples due to its presence as a metabolite. Its detection is crucial for assessing the environmental impact and safety of iprodione applications in agriculture. While it does not have direct applications as a fungicide, understanding its behavior helps regulate the use of iprodione and ensures compliance with safety standards .

Interaction studies involving desisopropyliprodione focus on its behavior in various ecosystems following the application of iprodione. Research indicates that it does not accumulate significantly in animal tissues or milk, suggesting rapid metabolism and excretion . Moreover, studies have shown that desisopropyliprodione can interact with soil microorganisms, influencing degradation rates and environmental persistence .

Desisopropyliprodione shares structural similarities with several other compounds within the dicarboximide class and related fungicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureBiological ActivityNotes
IprodioneC₁₃H₁₃Cl₂N₃O₃Strong antifungalParent compound; widely used in agriculture
ChlorothalonilC₈HCl₄N₄OBroad-spectrum fungicideMore persistent than desisopropyliprodione
VinclozolinC₁₂H₁₅Cl₂N₃O₂AntifungalSimilar mode of action; different structure
ProbenazoleC₉H₈ClN₃OAntifungalUsed against rice diseases; different mechanism
FluazinamC₂₁H₂₄ClF₂NAntifungalUnique fluorinated structure; broader spectrum

Desisopropyliprodione's uniqueness lies in its role as a metabolite rather than a primary active ingredient, influencing regulatory assessments and environmental monitoring strategies.

XLogP3

1.9

UNII

R8FX78VX7P

Other CAS

79076-80-5

Wikipedia

Desisopropyliprodione

Dates

Last modified: 08-16-2023

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